molecular formula C8H8N2O4 B8475214 2-(1,3-Dioxolanyl)-5-nitropyridine

2-(1,3-Dioxolanyl)-5-nitropyridine

Cat. No. B8475214
M. Wt: 196.16 g/mol
InChI Key: OCFHYMIJDJQVKE-UHFFFAOYSA-N
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Patent
US05721259

Procedure details

2-(1,3-Dioxolanyl)-5-nitropyridine was prepared from 5-nitropyridine-2-carboxaldehyde by the procedure employed for the synthesis of Example III. Yield: 2.0 g (84%); mp 104°-105° C.; TLC Rf 0.73 (CH2Cl2 /EtOAc, 1:1, v/v); 1H NMR (90 MHz, CDCl3) δ 4.10 (s, 4H, CH2CH2), 5.92 (s, 1H, 2-CH), 7.72 (d, 1H, 3-H, J3,4 =8 Hz), 8.50 (dd, 1H, 4-H, J3,4 =8 Hz, J4,6 =2 Hz), 9.42 (d, 1H, 6-H, J4,6 =2 Hz). Anal. (C8 H8N2O4) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[O:11])=[N:8][CH:9]=1)([O-:3])=[O:2].C(Cl)Cl.[CH3:15][CH2:16][O:17]C(C)=O>>[O:11]1[CH2:15][CH2:16][O:17][CH:10]1[C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C=O
Step Two
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
employed for the synthesis of Example III

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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